[(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)sulfamoyl]dimethylamine
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Overview
Description
[(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)sulfamoyl]dimethylamine is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)sulfamoyl]dimethylamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds under reflux conditions. For instance, the cyclization of compound 1 with ethyl 2-chloro-3-oxobutanoate in 1,4-dioxane under reflux conditions produces the desired imidazo[2,1-b][1,3]thiazole derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems for reagent addition and temperature control can further improve the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
[(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)sulfamoyl]dimethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms added to the structure.
Substitution: Substituted derivatives with new alkyl or acyl groups attached to the sulfamoyl group.
Scientific Research Applications
[(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)sulfamoyl]dimethylamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating infectious diseases and cancer.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of [(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)sulfamoyl]dimethylamine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors, leading to the disruption of essential biological processes in pathogens or cancer cells. The compound’s ability to bind to DNA and interfere with its replication and transcription is also a key aspect of its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Benzo-[d]-imidazo-[2,1-b]-thiazole derivatives: Known for their antimycobacterial and anticancer activities.
Imidazo[2,1-b][1,3]thiazines: Exhibiting a range of biological activities, including antituberculosis and antiviral effects.
Uniqueness
[(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)sulfamoyl]dimethylamine stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity.
Properties
IUPAC Name |
6-[4-(dimethylsulfamoylamino)phenyl]imidazo[2,1-b][1,3]thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2S2/c1-16(2)21(18,19)15-11-5-3-10(4-6-11)12-9-17-7-8-20-13(17)14-12/h3-9,15H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZBVKJCMAJMRPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NC1=CC=C(C=C1)C2=CN3C=CSC3=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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